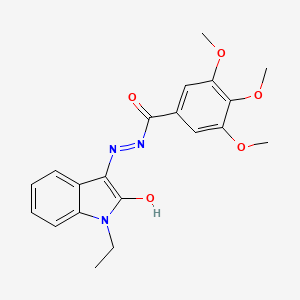
N'-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a benzohydrazide moiety, which is often associated with pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism by which N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is unique due to its specific combination of an indole core and a benzohydrazide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-5-23-14-9-7-6-8-13(14)17(20(23)25)21-22-19(24)12-10-15(26-2)18(28-4)16(11-12)27-3/h6-11,25H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZFKSOZCYWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4-ol](/img/structure/B6010417.png)
![2-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6010428.png)
![(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid](/img/structure/B6010429.png)
![8-bromo-N-(2,6-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010436.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![3-(4-chlorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6010456.png)
![METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B6010462.png)
![3-[(4-hydroxy-3-iodo-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6010467.png)
![4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6010486.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)

![2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6010506.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
